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molecular formula C12H17NO4 B8640005 [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester

[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester

Cat. No. B8640005
M. Wt: 239.27 g/mol
InChI Key: PTQUXYVTTVBQJJ-UHFFFAOYSA-N
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Patent
US09340537B2

Procedure details

The title compound was prepared by chiral separation (Preparative chiral SFC, ChiralPak® AD-H, 250×50 mm, mobile phase: CO2/MeOH (3:2), flow rate: 110 mL/min, back pressure: 100 bar, column temperature: 38° C., wavelength: 210 nm, cycletime: ˜4.0 min) of a racemic mixture of benzyl (3,4-dihydroxybutyl)carbamate (Prepared accordingly to WO2011107608), faster eluting isomer (Peak 1). Analytical chiral SFC (ChiralPak AD-3, 150×4.6 mm, eluent: CO2/MeOH+0.05% DEA (75:35), flow rate: 2.5 mL/min, back pressure: 100 bar, temperature: 35° C., 210 nm): tR=2.22 min.
Name
CO2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)=O.CO.[OH:6][CH:7]([CH2:21][OH:22])[CH2:8][CH2:9][NH:10][C:11](=[O:20])[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH2:13]([O:12][C:11](=[O:20])[NH:10][CH2:9][CH2:8][C@H:7]([OH:6])[CH2:21][OH:22])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
CO2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCNC(OCC1=CC=CC=C1)=O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared accordingly to WO2011107608),
WASH
Type
WASH
Details
faster eluting isomer (Peak 1)
CUSTOM
Type
CUSTOM
Details
35° C., 210 nm

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NCC[C@@H](CO)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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